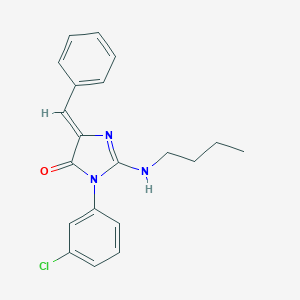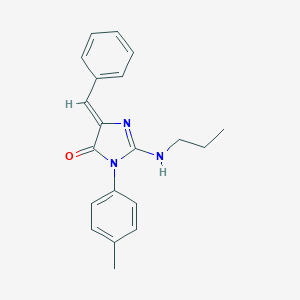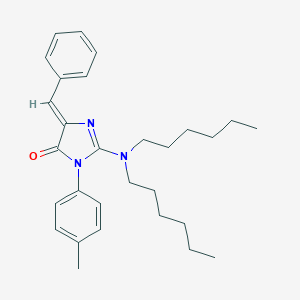![molecular formula C14H12OS B296005 4-[(Phenylsulfanyl)methyl]benzaldehyde](/img/structure/B296005.png)
4-[(Phenylsulfanyl)methyl]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Phenylsulfanyl)methyl]benzaldehyde is a chemical compound with the molecular formula C14H12OS. It is also known as benzaldehyde-4-(phenylthiomethyl) and is commonly used in scientific research.
Mecanismo De Acción
The mechanism of action of 4-[(Phenylsulfanyl)methyl]benzaldehyde is not well understood. However, it is believed to exert its biological activity by modulating various signaling pathways in the body. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Biochemical and Physiological Effects
4-[(Phenylsulfanyl)methyl]benzaldehyde has been reported to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. It has also been reported to have analgesic properties by reducing pain perception. In addition, it has been shown to inhibit the growth of cancer cells by inducing apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(Phenylsulfanyl)methyl]benzaldehyde in lab experiments include its high purity, ease of synthesis, and wide range of biological activities. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on 4-[(Phenylsulfanyl)methyl]benzaldehyde. These include investigating its potential as a therapeutic agent for the treatment of inflammatory diseases, pain, and cancer. In addition, further research is needed to fully understand its mechanism of action and to develop more potent derivatives with improved biological activity.
Conclusion
In conclusion, 4-[(Phenylsulfanyl)methyl]benzaldehyde is a chemical compound that has various scientific research applications. It is commonly used as a starting material for the synthesis of various biologically active compounds. It has been reported to have anti-inflammatory, analgesic, and anti-cancer properties. Further research is needed to fully understand its mechanism of action and to develop more potent derivatives with improved biological activity.
Aplicaciones Científicas De Investigación
4-[(Phenylsulfanyl)methyl]benzaldehyde is used in a variety of scientific research applications, particularly in the field of medicinal chemistry. It is commonly used as a starting material for the synthesis of various biologically active compounds. It has been reported to have anti-inflammatory, analgesic, and anti-cancer properties. It is also used in the synthesis of various heterocyclic compounds.
Propiedades
Fórmula molecular |
C14H12OS |
|---|---|
Peso molecular |
228.31 g/mol |
Nombre IUPAC |
4-(phenylsulfanylmethyl)benzaldehyde |
InChI |
InChI=1S/C14H12OS/c15-10-12-6-8-13(9-7-12)11-16-14-4-2-1-3-5-14/h1-10H,11H2 |
Clave InChI |
JUBPQKIMHWZAKL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C=O |
SMILES canónico |
C1=CC=C(C=C1)SCC2=CC=C(C=C2)C=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
![5-benzylidene-3-(3-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295943.png)